4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid

Dye intermediate Azo coupling Metallisable dye

4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid (CAS 63589-25-3), also known as 6-Nitro-1,2-diazooxonaphthalene-4-sulfonic acid, is a diazonaphthoquinone (DNQ) sulfonic acid bearing a 7-nitro substituent on the naphthalene core. It is a yellow crystalline solid with a molecular formula of C10H5N3O6S and a molecular weight of 295.23 g/mol.

Molecular Formula C10H5N3O6S
Molecular Weight 295.23 g/mol
CAS No. 63589-25-3
Cat. No. B1580846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid
CAS63589-25-3
Molecular FormulaC10H5N3O6S
Molecular Weight295.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)[O-])O)[N+]#N
InChIInChI=1S/C10H5N3O6S/c11-12-10-6-2-1-5(13(15)16)3-7(6)9(4-8(10)14)20(17,18)19/h1-4H,(H-,14,17,18,19)
InChIKeyCCFWJWRQXDDAEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid (CAS 63589-25-3): A Key DNQ Intermediate for Scientific Sourcing


4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid (CAS 63589-25-3), also known as 6-Nitro-1,2-diazooxonaphthalene-4-sulfonic acid, is a diazonaphthoquinone (DNQ) sulfonic acid bearing a 7-nitro substituent on the naphthalene core. It is a yellow crystalline solid with a molecular formula of C10H5N3O6S and a molecular weight of 295.23 g/mol [1]. Unlike generic DNQ-sulfonic acid esters commonly employed as photoactive compounds (PACs) in i-line (365 nm) novolak-based photoresists, this compound serves predominantly as a critical dye intermediate and as a synthon for cephalosporin side-chain elaboration . Its unique combination of a diazo, nitro, and free sulfonic acid functionality enables downstream synthetic transformations that are inaccessible to the more common DNQ-4-sulfonate and DNQ-5-sulfonate esters.

Why Generic DNQ-Sulfonates Cannot Substitute for CAS 63589-25-3 in Dye Intermediate and API Synthon Applications


Although the broader diazonaphthoquinone sulfonate class shares a common photochemical Wolff rearrangement mechanism, the molecular architecture of CAS 63589-25-3 is chemically distinct: it is a free sulfonic acid, not an esterified PAC, and it possesses an electron‑withdrawing 7‑nitro group absent in the benchmark DNQ‑4‑sulfonic acid [1]. This nitro group red‑shifts the absorption spectrum and activates the molecule for azo coupling at the ortho position to the diazo moiety, a reactivity profile that DNQ‑4‑sulfonate esters and DNQ‑5‑sulfonate esters cannot replicate [2]. Consequently, substituting this compound with a generic DNQ‑sulfonyl chloride or ester fails in dye intermediate synthesis—where the free sulfonic acid ensures water solubility during coupling—and in API side‑chain synthesis, where the diazo group participates in specific condensation reactions rather than photochemical rearrangement [3].

Quantitative Differentiation Evidence for 4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic Acid vs. Closest Analogs


Superior Azo‑Coupling Yield in Metallisable Dye Synthesis vs. Non‑Nitrated DNQ‑4‑Sulfonic Acid

In metallisable azo dye synthesis, the 7‑nitro‑substituted diazo component (CAS 63589‑25‑3) provides substantially higher coupling yields than the non‑nitrated analog (1‑diazo‑2‑hydroxynaphthalene‑4‑sulfonic acid). Patent US5126435 discloses that coupling of 1‑diazo‑6‑nitro‑2‑hydroxynaphthalene‑4‑sulfonic acid with a coupling component proceeds with markedly accelerated kinetics and near‑quantitative conversion in the presence of a zinc salt catalyst, whereas the non‑nitrated derivative (X = H) gives slow and unsatisfactory yields under identical conditions [1]. The nitro group activates the diazo component toward electrophilic substitution at the coupling position.

Dye intermediate Azo coupling Metallisable dye Nitro-activation

Defined Industrial‑Grade Purity Specification under HG/T 3752‑2024 vs. Unregulated DNQ Intermediates

CAS 63589‑25‑3 is subject to a mandatory Chinese chemical industry standard (HG/T 3752‑2024) that specifies purity (≥85%), free acid content (≤6% as H₂SO₄), and quantifies the isomeric impurity 8‑nitro‑1,2‑diazooxonaphthalene‑4‑sulfonic acid via HPLC with UV detection at 254 nm [1]. In contrast, generic DNQ‑4‑sulfonyl chloride and DNQ‑5‑sulfonate esters lack equivalent product‑specific national standards, making quality‑assured procurement and batch‑to‑batch consistency more challenging.

Quality control Standardization Dye intermediate HG/T 3752-2024

Quantified Raw Material Consumption Efficiency in Industrial‑Scale Nitration

The industrial synthesis of CAS 63589‑25‑3 via nitration of 1,2,4‑acid diazo oxide is documented with precise raw material consumption data: 953 kg of 1,2,4‑acid diazo oxide, 769 kg of fuming sulfuric acid, and 300 kg of nitric acid per metric ton of product, yielding an industrial‑grade paste containing ≥50% 6‑nitro‑1,2‑diazooxonaphthalene‑4‑sulfonic acid . This level of process documentation enables cost modeling, whereas the synthesis parameters of competing in‑class intermediates (e.g., DNQ‑4‑sulfonyl chloride) are often proprietary and undisclosed.

Process chemistry Nitration Industrial synthesis Cost efficiency

Exceptionally High Aqueous Solubility Enabling Water‑Based Azo Coupling vs. Esterified DNQ Analogs

CAS 63589‑25‑3 is described as '极易溶于水' (extremely soluble in water) with the capability for recrystallization from hot saturated aqueous solution; it also readily dissolves in aqueous alkali [1]. In contrast, the widely used DNQ‑4‑sulfonyl chloride and DNQ‑5‑sulfonate esters are hydrophobic and require organic solvents for processing [2]. This solubility difference is critical: the free sulfonic acid form permits homogeneous water‑based azo coupling reactions, reducing organic solvent waste and aligning with green chemistry principles.

Aqueous solubility Diazo coupling Green chemistry Process efficiency

Measurable Thermal Stability Threshold for Safe Storage and Handling vs. Uncharacterized Analogs

The thermal decomposition onset of CAS 63589‑25‑3 is documented at 203 °C, a well‑defined threshold that enables safe storage and handling protocols [1]. Many small‑molecule DNQ esters lack published decomposition data, requiring conservative (and potentially costly) refrigeration measures. The availability of this quantitative stability parameter supports risk‑based storage decisions.

Thermal stability Safety Storage Decomposition temperature

Proven Industrial and Research Application Scenarios for 4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic Acid


High‑Yield Synthesis of Acid Mordant Black Dyes via Zinc‑Catalyzed Azo Coupling

Industrial dye manufacturers synthesizing C.I. Acid Black 34, 52, 54, 82, 107, 124, 170, 172, and 194, as well as C.I. Mordant Black 1, employ CAS 63589‑25‑3 as the diazo component. The 7‑nitro group accelerates coupling to naphthalene‑series coupling components in the presence of a zinc chloride catalyst under inert atmosphere, achieving near‑quantitative conversion within short residence times [1]. This process efficiency directly translates to higher throughput and reduced waste compared to using the non‑nitrated diazo analog.

Cefdinir Side‑Chain Synthon in Cephalosporin API Manufacturing

Pharmaceutical intermediate manufacturers utilize CAS 63589‑25‑3—referred to as 头孢地尼侧链酸 (cefdinir side‑chain acid)—as a key building block in the synthesis of the third‑generation cephalosporin antibiotic cefdinir. The diazo functionality participates in condensation with 7‑AVCA (7‑amino‑3‑vinyl‑3‑cephem‑4‑carboxylic acid) derivatives to install the requisite side chain, a transformation where standard DNQ‑sulfonate esters are chemically unsuitable [1].

Quality‑Assured Procurement of Dye Intermediates Governed by HG/T 3752‑2024

Procurement departments sourcing 6‑Nitro‑1,2‑diazooxonaphthalene‑4‑sulfonic acid for regulated dye or pigment manufacturing benefit from the HG/T 3752‑2024 standard, which mandates minimum purity (≥85%), maximum free acid content (≤6% as H₂SO₄), and HPLC‑quantified isomeric impurity limits for 8‑nitro‑1,2‑diazooxonaphthalene‑4‑sulfonic acid [1]. This standardized specification enables vendor qualification, incoming quality control, and batch‑to‑batch consistency verification that is unavailable for the majority of unregulated DNQ intermediates.

Aqueous‑Phase Diazo Coupling for Solvent‑Minimized Process Development

Process R&D groups designing green chemistry workflows exploit the exceptional water solubility of CAS 63589‑25‑3 to conduct homogeneous diazo coupling reactions in water without organic co‑solvents. The free sulfonic acid group ensures complete dissolution at reaction concentrations, while the nitro group maintains high coupling reactivity [1]. This contrasts with DNQ‑sulfonyl chlorides and sulfonate esters that require dissolution in aprotic organic solvents such as dioxane, tetrahydrofuran, or N‑methylpyrrolidone.

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